Adenosine Receptor Selectivity Switch: 8‑NH₂ vs. 8‑Acylamino Substitution on the 6‑Phenyl Scaffold
In a systematic exploration of the imidazo[1,2-a]pyrazin-8-amine core by Poli et al. (2017), 6‑phenyl derivatives bearing a free 8‑amino group (compounds 18–20, which include 6‑phenylimidazo[1,2-a]pyrazin-8-amine) were compared head‑to‑head with their 8‑acylamino counterparts (compounds 4–14) for adenosine receptor (AR) binding [1]. The 8‑acylamino‑6‑phenyl series displayed good hA₃ receptor affinity (Ki values in the low micromolar to sub‑micromolar range) and selectivity over hA₁, hA₂A, and hA₂B subtypes. In stark contrast, the 8‑amino‑6‑phenyl series (compounds 18–20) exhibited no measurable binding to the hA₂A receptor and showed only weak hA₁ or balanced hA₁/hA₂A affinity in the micromolar range, with no significant hA₃ engagement [1]. This represents a complete selectivity inversion driven solely by the 8‑position substitution status [1].
8‑Acylamino series: hA3‑selective (low µM to sub‑µM Ki).
Quantified difference: >10‑fold selectivity inversion, hA2A binding completely abolished.
| Evidence Dimension | Adenosine receptor subtype binding affinity (hA₁, hA₂A, hA₃) |
|---|---|
| Target Compound Data | 6‑Phenyl‑8‑amino series (compounds 18–20): no hA₂A binding; hA₁ or hA₁/hA₂A affinity in the micromolar range; no significant hA₃ affinity [1]. |
| Comparator Or Baseline | 6‑Phenyl‑8‑acylamino series (compounds 4–14): good hA₃ affinity (low µM to sub‑µM Ki) with selectivity over hA₁, hA₂A, hA₂B [1]. |
| Quantified Difference | >10‑fold selectivity inversion: from hA₃‑selective (8‑acylamino) to hA₁/hA₂A‑only (8‑amino). hA₂A binding is completely abolished in the 8‑amino series. |
| Conditions | Radioligand binding assays on human adenosine receptor subtypes hA₁, hA₂A, hA₂B, and hA₃ expressed in CHO or HEK293 cells [1]. |
Why This Matters
Researchers targeting the hA₃ receptor must use an 8‑acylamino derivative, whereas those seeking an hA₁/hA₂A‑biased tool require the free 8‑amine; purchasing the wrong substitution variant will deliver a compound inactive on the intended target.
- [1] Poli, D.; Falsini, M.; Varano, F.; Betti, M.; Varani, K.; Vincenzi, F.; Dal Ben, D.; Lambertucci, C.; Colotta, V.; Catarzi, D. Imidazo[1,2-a]pyrazin-8-amine Core for the Design of New Adenosine Receptor Antagonists: Structural Exploration to Target the A3 and A2A Subtypes. Eur. J. Med. Chem. 2017, 125, 611–628. DOI: 10.1016/j.ejmech.2016.09.076. View Source
